1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene
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Overview
Description
1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.20200 g/mol This compound is characterized by its unique structure, which includes an oxirene ring fused to an indene framework
Preparation Methods
The synthesis of 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirene ring.
Reaction Conditions: The reaction conditions for the synthesis of this compound may vary depending on the specific synthetic route chosen. Common conditions include the use of solvents such as dichloromethane or toluene, and catalysts such as Lewis acids or bases.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Scientific Research Applications
1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene can be compared with other similar compounds, such as:
2,5-Methano-2H-indeno[1,2-b]oxirene: This compound has a similar indene-oxirene structure but may differ in its substituents and reactivity.
Octachlor epoxide: Known for its high chlorine content, this compound has different chemical properties and applications compared to this compound.
Properties
IUPAC Name |
1b,2,5,5a,6,6a-hexahydro-1aH-indeno[1,2-b]oxirene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNXQOYYXRWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC3C2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60797181 |
Source
|
Record name | 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60797181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-85-6 |
Source
|
Record name | 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60797181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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